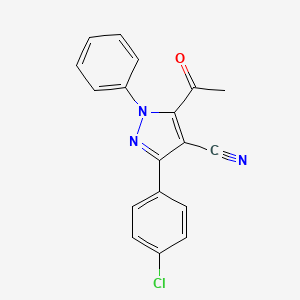![molecular formula C12H12O3S B12872058 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol CAS No. 923267-50-9](/img/structure/B12872058.png)
4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol is an organic compound that features a furan ring attached to a benzene ring via a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 2-(chloromethyl)furan with 3-methylbenzene-1,2-diol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like acetic anhydride (Ac2O) or sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the bioactivity of the furan and benzene moieties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the thioether linkage can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds like furan-2-ylmethylamine and furan-2-ylmethanol share the furan ring structure.
Thioether-linked benzene derivatives: Compounds such as 4-(methylthio)phenol and 4-(ethylthio)phenol have similar thioether linkages.
Uniqueness
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol is unique due to the combination of the furan ring, thioether linkage, and hydroxyl groups on the benzene ring
Propiedades
Número CAS |
923267-50-9 |
|---|---|
Fórmula molecular |
C12H12O3S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
4-(furan-2-ylmethylsulfanyl)-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-11(5-4-10(13)12(8)14)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3 |
Clave InChI |
LGNIRNLZJQKDDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1O)O)SCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



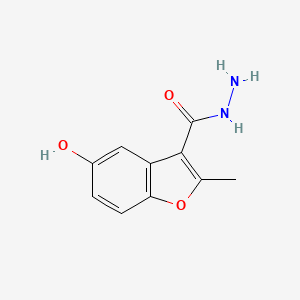
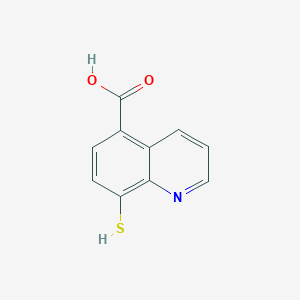
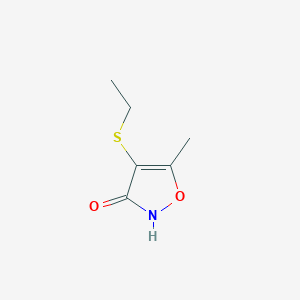
![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12872006.png)
![2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12872014.png)

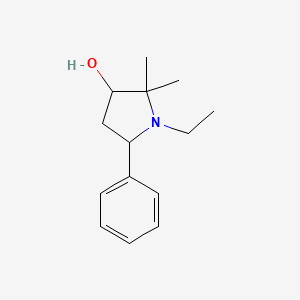
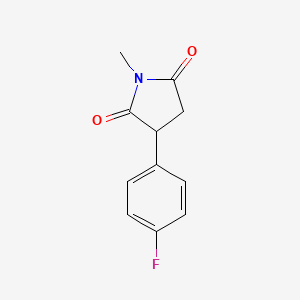
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)
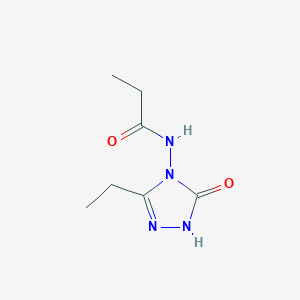
![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)
